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molecular formula C12H7Cl2F3N2O3 B8616758 methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate

methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B8616758
M. Wt: 355.09 g/mol
InChI Key: ZSHIZFLHLVNGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05047550

Procedure details

To a solution of 30.1 g (0.123 mole) of 2,6-dichloro-4-trifluoromethylphenylhydrazine in 75 ml of methanol was added dropwise with stirring a solution of 18.5 g (0.13 mole) of dimethylacetylene dicarboxylate dissolved in 75 ml of methanol. The reaction mixture was stirred for 2.5 hrs. at 10°-20° C. The brown mixture was then added slowly, over a period of 50 min., to a stirred solution of sodium methoxide (made by dissolving 11.0 g (0.478 mole) of sodium in 400 ml of anhydrous methanol). After stirring for an additional period of 1.5 hr, the solution was concentrated under a partial vacuum and acidified with 100 ml of 4N hydrochloric acid. The precipitated solid was filtered, washed with water and air dried to afford 28.4 g (65 percent yield) of a tan colored solid, mp 245°-246° C., which was recrystallized from methanol to give a solid, mp 249°-250° C.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0.478 mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH2:14].[CH3:15][O:16][C:17]([C:19]#[C:20][C:21](OC)=[O:22])=[O:18].C[O-].[Na+].[Na]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=[C:4]([Cl:12])[C:3]=1[N:13]1[C:21](=[O:22])[CH:20]=[C:19]([C:17]([O:16][CH3:15])=[O:18])[NH:14]1 |f:2.3,^1:27|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Step Three
Name
sodium methoxide
Quantity
400 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.478 mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10°-20° C
STIRRING
Type
STIRRING
Details
After stirring for an additional period of 1.5 hr
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under a partial vacuum
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)N1NC(=CC1=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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